molecular formula C6H14S3 B1219010 Dipropyl trisulfide CAS No. 6028-61-1

Dipropyl trisulfide

Cat. No.: B1219010
CAS No.: 6028-61-1
M. Wt: 182.4 g/mol
InChI Key: GAZXPZNJTZIGBO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dipropyl trisulfide plays a significant role in biochemical reactions, particularly due to its sulfur content. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as glutathione S-transferase. This interaction helps in reducing oxidative damage in cells. Additionally, this compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Moreover, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in the inhibition or activation of enzyme activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound can modulate gene expression by affecting transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties. Its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in its metabolism. The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can enhance its biological effects but also poses a risk of toxicity at high concentrations .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. This compound can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism. Post-translational modifications, such as the formation of disulfide bonds, can direct this compound to specific cellular compartments .

Preparation Methods

Dipropyl trisulfide can be synthesized through several methods. One common synthetic route involves the reaction of propyl halides with alkali metal polysulfides . For instance, 1-bromopropane can react with sodium polysulfide to form this compound. The reaction conditions typically involve heating and stirring the reactants in an appropriate solvent.

Industrial production methods often utilize the Westlake reaction, where the corresponding disulfide is reacted with sulfur to form the trisulfide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Dipropyl trisulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction of this compound can yield dipropyl disulfide and propyl mercaptan.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Dipropyl trisulfide is unique among organosulfur compounds due to its specific structure and properties. Similar compounds include:

  • Diallyl disulfide
  • Diallyl trisulfide
  • Dipropyl disulfide
  • 1-Propenylpropyl disulfide
  • Allyl methyl disulfide
  • Dimethyl disulfide

Compared to these compounds, this compound has a distinct odor and specific biological activities, making it valuable in various applications.

Properties

IUPAC Name

1-(propyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047401
Record name Dipropyl trisulfide
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Molecular Weight

182.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with powerful, diffusive garlic-like odour
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

86.00 to 89.00 °C. @ 1.50 mm Hg
Record name Dipropyl trisulfide
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Solubility

slightly, almost insoluble in water; soluble in alcohol and oils
Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032825
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Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.952
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6028-61-1
Record name Dipropyl trisulfide
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Record name Di-n-propyl trisulfide
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Record name Trisulfide, dipropyl
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Record name Dipropyl trisulfide
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Record name Dipropyl trisulphide
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Record name DIPROPYL TRISULFIDE
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Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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